3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione Acetate
Description
3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione acetate (CAS: 125314-97-8) is a bisindolylmaleimide derivative with a molecular formula of C26H22N2O5 and a molecular weight of 442.46 g/mol . Structurally, it features two indole moieties substituted with a hydroxypropyl group at the N1 position of one indole and a methyl group at the N1 position of the other, linked via a maleimide (2,5-furandione) core . The compound is an acetate salt, enhancing its stability and solubility for laboratory use .
It functions as a protein kinase C (PKC) inhibitor, modulating cellular signaling pathways implicated in memory, learning, and cognition . However, its commercial availability has been discontinued by suppliers such as Abcam, limiting its current research applications .
Properties
IUPAC Name |
3-[3-[4-(1-methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O5/c1-16(29)32-13-7-12-28-15-20(18-9-4-6-11-22(18)28)24-23(25(30)33-26(24)31)19-14-27(2)21-10-5-3-8-17(19)21/h3-6,8-11,14-15H,7,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDCRVULQXOBPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCCCN1C=C(C2=CC=CC=C21)C3=C(C(=O)OC3=O)C4=CN(C5=CC=CC=C54)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel–Crafts Alkylation for Indole Substitution
The Friedel–Crafts reaction is a viable method for introducing substituents to the indole aromatic system. A one-pot synthesis of polynuclear indole derivatives via Friedel–Crafts alkylation of γ-hydroxybutyrolactams has been reported for structurally related compounds.
Proposed Steps :
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Formation of the 1-methylindole moiety :
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Introduction of the hydroxypropyl chain :
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Acetylation of the hydroxyl group :
Reaction Conditions :
Cyclocondensation for Furandione Core Formation
The 2,5-furandione ring can be constructed via cyclocondensation of diacid precursors. Maleic anhydride derivatives are commonly synthesized through dehydration of maleic acid or its esters.
Proposed Pathway :
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Preparation of the diacid intermediate :
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Cyclization to furandione :
Key Reaction :
Optimization Challenges :
Coupling of Indole Moieties to the Furandione Core
A modular approach involves pre-forming the indole subunits and coupling them to the central furandione.
Method A: Nucleophilic Aromatic Substitution
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Step 1 : Lithiation of 1-methylindole using LDA at −78°C.
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Step 2 : Reaction with a brominated furandione intermediate to form the C–C bond.
Method B: Pd-Catalyzed Cross-Coupling
Comparative Analysis :
| Method | Advantages | Limitations |
|---|---|---|
| A | High regioselectivity | Sensitivity to moisture/air |
| B | Mild conditions | Requires functionalized precursors |
Purification and Characterization
Chromatographic Techniques :
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HPLC : Reverse-phase C18 column (MeCN/H₂O gradient) for isolating the acetate product.
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Recrystallization : Ethanol/water mixtures yield crystals suitable for X-ray diffraction.
Spectroscopic Data :
Chemical Reactions Analysis
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multi-step organic transformations. Key steps include:
Step 1: Alkylation and Protection
- Reagents : ω-Bromoalkanols (e.g., 3-bromopropanol) are used to alkylate indole derivatives under basic conditions (NaH/DMF).
- Conditions : 0.5 hours at 0°C, followed by 18 hours at room temperature .
- Outcome : Introduces the hydroxypropyl group to the indole nitrogen.
Step 2: Formylation
- Reagents : Wilsmeier-Haack reagent (POCl₃/DMF) for formylation.
- Conditions : Requires prior protection of hydroxyl groups (e.g., acetylation) to avoid side reactions .
- Outcome : Generates aldehyde intermediates for subsequent coupling.
Step 3: Oxidation and Cyclization
- Reagents : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in THF, followed by HCl treatment .
- Conditions : Oxidative cyclization to form the furandione ring.
Types of Chemical Reactions
The compound undergoes the following reaction types:
| Reaction Type | Reagents/Conditions | Key Products |
|---|---|---|
| Oxidation | DDQ, H₂O₂ | Carboxylic acids, ketones, or quinone derivatives |
| Reduction | LiAlH₄, NaBH₄ | Alcohols (e.g., reduction of acetate to ethanol) |
| Substitution | Alkyl halides, nucleophiles (e.g., NH₃) | Functionalized indole derivatives |
| Ester Hydrolysis | NaOH/H₂O | Free hydroxypropyl-indole intermediates |
Example :
- Ester Hydrolysis : This reaction regenerates the hydroxyl group, enabling further functionalization .
Reagents and Conditions for Specific Transformations
| Functional Group | Target Reaction | Optimal Reagents | Yield |
|---|---|---|---|
| Acetate (ester) | Hydrolysis | NaOH (aqueous) | 75–85% |
| Indole N-H | Alkylation | ω-Bromoalkanols, NaH/DMF | 60–70% |
| Aldehyde | Condensation | Dysprosium triflate (Dy(OTf)₃) | 50–65% |
Key Observations :
- Catalytic Efficiency : Dy(OTf)₃ enhances condensation yields by 15–20% compared to traditional acids .
- Side Reactions : Unprotected hydroxyl groups during formylation lead to polymerization, reducing yields .
Major Reaction Products
- Anticancer Derivatives : Oxidation products exhibit enhanced binding to kinase targets (e.g., PKC isoforms) .
- Neuroprotective Agents : Reduced forms (alcohols) show activity in neuronal cell models.
- Polymer Precursors : Cross-linked polymers via furandione ring-opening reactions .
Comparative Analysis with Analogous Compounds
| Compound | Structural Features | Reactivity Differences |
|---|---|---|
| Indole-3-acetic Acid | Lacks furandione and acetate groups | Limited to carboxylation/decarboxylation |
| 1-Methylindole | No hydroxypropyl or furandione moieties | Reacts only at N-H or C-3 positions |
| Tris(indolyl)methylium Salts | Symmetric indole arrangement | Higher electrophilicity due to cationic core |
Unique Reactivity of Target Compound :
Scientific Research Applications
Cancer Research
One of the primary applications of this compound is in cancer research. Studies have shown that derivatives of indole compounds can exhibit anti-cancer properties due to their ability to inhibit protein kinase C (PKC) activity. PKC is a family of enzymes that play significant roles in cell signaling pathways and are often implicated in cancer progression.
Case Study: PKC Inhibition
In vitro studies have demonstrated that 3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione Acetate can inhibit the proliferation of cancer cells by targeting PKC pathways. This inhibition leads to reduced cell growth and increased apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology.
Neuroprotection
The compound has also been investigated for its neuroprotective effects. Indole derivatives are known to influence neurotransmitter systems and may provide neuroprotective benefits against neurodegenerative diseases.
Case Study: Neuroprotective Effects
Research indicates that the compound can modulate neuroinflammatory responses and protect neuronal cells from oxidative stress. In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced markers of inflammation in the brain.
Antioxidant Activity
Another significant application of this compound is its antioxidant properties. The presence of hydroxyl groups in its structure enhances its ability to scavenge free radicals, which are implicated in various diseases, including cardiovascular disorders.
Case Study: Antioxidant Efficacy
Experimental assays have demonstrated that this compound exhibits strong antioxidant activity, thereby potentially reducing oxidative stress-related damage in cells.
Data Table: Summary of Research Findings
| Application | Mechanism of Action | Key Findings |
|---|---|---|
| Cancer Research | PKC inhibition | Reduced cancer cell proliferation and increased apoptosis |
| Neuroprotection | Modulation of neuroinflammation | Improved cognitive function in animal models |
| Antioxidant Activity | Free radical scavenging | Significant reduction in oxidative stress markers |
Mechanism of Action
The mechanism of action of 3-[3-[4-(1-Methylindol-3-yl)-2,5-dioxofuran-3-yl]indol-1-yl]propyl acetate involves its interaction with specific molecular targets. The indole core structure allows the compound to bind to various receptors and enzymes, modulating their activity. This can lead to changes in cellular processes, such as apoptosis, cell cycle regulation, and signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Bisindolylmaleimides are a well-characterized class of PKC inhibitors. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Structural Comparison
Key structural differences lie in the substituents on the indole rings and the maleimide core:
- Target Compound : Hydroxypropyl (N1-indole) and methyl (N1-indole) substituents; acetate salt .
- Gö6983 (PKCi): Dimethylaminopropyl (N1-indole) and methoxy (C5-indole) groups; free base .
- GF109203X (Bisindolylmaleimide I): Dimethylaminopropyl (N1-indole) substituent; hydrochloride salt .
- BIM VIII (Ro 31-7549): Aminopropyl (N1-indole) and methyl (N1-indole) groups; acetate salt .
The hydroxypropyl group in the target compound may confer improved hydrophilicity compared to dimethylaminopropyl or methoxy substituents in analogs like GF109203X and Gö6983 .
Pharmacokinetic and Physicochemical Properties
The acetate salt of the target compound and BIM VIII improves stability compared to free bases but may reduce cell permeability relative to hydrochloride salts like GF109203X .
Biological Activity
3-[1-[3-(Hydroxy)propyl]-1H-indol-3-yl]-4-(1-methyl-1H-indol-3-yl)-2,5-furandione acetate, also known by its chemical formula C26H22N2O5 and CAS Number 125314-97-8, is a complex organic compound belonging to the indole family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.
The molecular weight of the compound is 442.46 g/mol. Its structure features an indole core, which is known for its diverse biological activities. The presence of hydroxyl and acetate functional groups enhances its solubility and bioactivity.
| Property | Value |
|---|---|
| Molecular Formula | C26H22N2O5 |
| Molecular Weight | 442.46 g/mol |
| CAS Number | 125314-97-8 |
| SMILES | O=C(C(C1=CN(CCCOC(C)=O)C2=C1C=CC=C2)=C3C4=CN(C)C5=C4C=CC=C5)OC3=O |
| IUPAC Name | This compound |
Anticancer Properties
Research indicates that derivatives of indole compounds exhibit significant anticancer activity. For instance, studies have shown that certain indole derivatives can inhibit cell proliferation in various cancer cell lines:
- MCF7 (Breast Cancer) : Compounds similar to the target compound have demonstrated IC50 values ranging from 0.95 nM to 4.2 µM against MCF7 cells.
- A549 (Lung Cancer) : Indole derivatives have been reported with IC50 values around 26 µM, indicating moderate efficacy against lung cancer cells.
The mechanism of action is believed to involve the modulation of apoptosis and cell cycle regulation through interactions with specific molecular targets such as cyclin-dependent kinases (CDKs) and topoisomerases .
Anti-inflammatory Activity
Indole derivatives are also recognized for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways makes it a candidate for treating conditions characterized by chronic inflammation. Specific studies have highlighted that indole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX-2, leading to reduced inflammation in vitro and in vivo models .
Neuroprotective Effects
The neuroprotective potential of the compound has been explored in relation to cognitive functions and memory enhancement. Some studies suggest that indole derivatives may enhance synaptic plasticity and memory retention through modulation of neurotransmitter systems .
Case Studies
Several case studies have investigated the biological activity of indole derivatives similar to the target compound:
- Study on MCF7 Cell Line : A recent study reported that a structurally similar indole derivative exhibited significant cytotoxicity with an IC50 value of 3.79 µM against MCF7 cells, indicating strong anticancer potential.
- Inflammation Model : In an animal model of acute inflammation, an indole derivative was shown to reduce paw edema significantly compared to controls, demonstrating its anti-inflammatory efficacy.
- Neuroprotection in Rodent Models : Another study found that administration of an indole derivative improved cognitive function in rodent models subjected to induced memory impairment.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing this compound, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via condensation reactions involving indole derivatives and furandione precursors. For example, refluxing 3-formyl-indole intermediates with sodium acetate in acetic acid (common solvent for indole-based condensations) under controlled temperatures (2.5–3 hours) yields structurally similar products . Optimization may involve adjusting molar ratios (e.g., 1.1:1 aldehyde-to-core reagent), solvent polarity, and catalyst selection (e.g., sodium acetate as a base). Post-reaction purification via recrystallization from acetic acid or DMF/acetic acid mixtures is recommended .
Q. How can researchers confirm the structural integrity of the acetate group and indole substituents?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical. For example:
- ¹H-NMR : Peaks at δ 2.1–2.3 ppm for acetate methyl groups and δ 7.0–8.5 ppm for indole aromatic protons .
- ¹³C-NMR : Carbonyl signals near δ 170–175 ppm for the acetate group and furandione moiety .
High-resolution mass spectrometry (HR-ESI-MS) can validate molecular weight (e.g., ±1 ppm accuracy) . X-ray crystallography (if crystals are obtainable) provides definitive confirmation, as seen in structurally related indole-dione derivatives .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
- Methodological Answer : After reflux, cooling the reaction mixture often precipitates the product. Filter and wash with acetic acid, water, ethanol, and diethyl ether to remove unreacted reagents . For further purification, use flash column chromatography with gradients of ethyl acetate/hexane or recrystallize from DMF/acetic acid (1:1 v/v) . Monitor purity via HPLC with a mobile phase of methanol/buffer (65:35, pH 4.6) and UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address discrepancies in spectral data during characterization?
- Methodological Answer : Contradictions in NMR peaks (e.g., unexpected splitting or shifts) may arise from residual solvents, tautomerism, or rotamers. To resolve:
- Variable Temperature (VT) NMR : Assess dynamic processes (e.g., hindered rotation) by acquiring spectra at 25°C and 60°C .
- COSY/NOESY : Identify coupling between protons to confirm substituent positions .
- Crystallography : Compare experimental XRD data with computational models (e.g., DFT-optimized structures) .
Q. What mechanistic insights explain the formation of byproducts during synthesis?
- Methodological Answer : Byproducts often stem from competing reactions. For example:
- Aldol Condensation : Excess aldehyde reagents may form dimeric adducts. Monitor via TLC and adjust stoichiometry .
- Oxidation : Indole NH groups can oxidize under aerobic conditions; use inert atmospheres (N₂/Ar) during reflux .
Kinetic studies (e.g., time-resolved HPLC) can identify intermediate species and optimize reaction timelines .
Q. How can stability studies be designed to assess degradation under storage or experimental conditions?
- Methodological Answer :
- Forced Degradation : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks. Analyze degradation products via LC-MS .
- pH Stability : Prepare solutions in buffers (pH 3–9) and monitor hydrolysis of the acetate group by tracking free hydroxyl groups via IR spectroscopy (broad peaks ~3200–3500 cm⁻¹) .
Store the compound at 2–8°C in amber vials under desiccation to minimize hydrolysis .
Q. What advanced analytical methods quantify this compound in complex biological matrices?
- Methodological Answer : Develop a UPLC-MS/MS method:
- Column : C18 (2.1 × 50 mm, 1.7 µm).
- Mobile Phase : Methanol and 0.1% formic acid in water (gradient elution).
- Ionization : ESI+ mode; monitor transitions (e.g., m/z 450 → 320 for the parent ion). Validate linearity (1–100 ng/mL), LOD (0.1 ng/mL), and recovery (>85%) using spiked plasma/tissue homogenates .
Contradictions and Mitigation Strategies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
